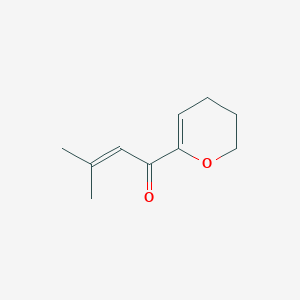![molecular formula C22H16N4O4 B12584410 3-[2-(2-Methyl-4-nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione CAS No. 649723-39-7](/img/structure/B12584410.png)
3-[2-(2-Methyl-4-nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2-Methyl-4-nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of hydrazinylidene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoline core, which is a heterocyclic aromatic organic compound, and a hydrazinylidene moiety, which is known for its reactivity and versatility in chemical synthesis.
Métodos De Preparación
The synthesis of 3-[2-(2-Methyl-4-nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione typically involves the reaction of 2-methyl-4-nitrophenylhydrazine with 1-phenylquinoline-2,4-dione under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a catalyst such as acetic acid may be used to facilitate the reaction. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazinylidene moiety can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
3-[2-(2-Methyl-4-nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione has several scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Antimicrobial Activity: The compound has shown promising activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions, providing insights into the mechanisms of various biological processes.
Mecanismo De Acción
The mechanism of action of 3-[2-(2-Methyl-4-nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets in cells. For example, it has been shown to inhibit the activity of certain enzymes, such as sortase A transpeptidase, which is involved in bacterial biofilm formation . This inhibition disrupts the biofilm formation process, making the bacteria more susceptible to conventional antibiotics.
Comparación Con Compuestos Similares
Similar compounds to 3-[2-(2-Methyl-4-nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione include other hydrazinylidene derivatives and quinoline-based compounds. These compounds share similar structural features and biological activities. this compound is unique due to its specific combination of a quinoline core and a hydrazinylidene moiety, which imparts distinct chemical reactivity and biological properties .
Some similar compounds include:
- 1,2,3-Triazole-containing hydrazones
- 1,3,4-Thiadiazole derivatives
- Benzimidazole-based hydrazinylidene derivatives
This compound’s unique structure and properties make it a valuable subject of study in various fields of scientific research.
Propiedades
Número CAS |
649723-39-7 |
|---|---|
Fórmula molecular |
C22H16N4O4 |
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
4-hydroxy-3-[(2-methyl-4-nitrophenyl)diazenyl]-1-phenylquinolin-2-one |
InChI |
InChI=1S/C22H16N4O4/c1-14-13-16(26(29)30)11-12-18(14)23-24-20-21(27)17-9-5-6-10-19(17)25(22(20)28)15-7-3-2-4-8-15/h2-13,27H,1H3 |
Clave InChI |
ZCFRDYXVBNESTH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



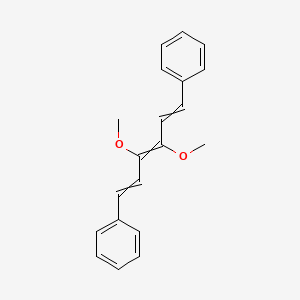
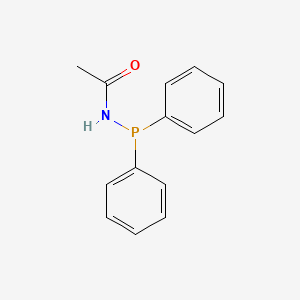
![5-Isothiazolecarboxamide, N-[2-(aminocarbonyl)phenyl]-3,4-dichloro-](/img/structure/B12584335.png)
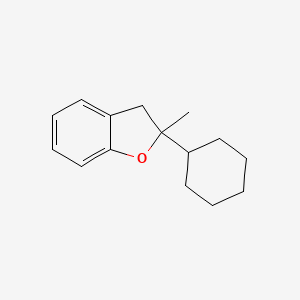
![Benzene, [(4-methyl-3-pentenyl)thio]-](/img/structure/B12584339.png)

![1-{[(3-Phenylprop-2-EN-1-YL)oxy]methyl}pyrene](/img/structure/B12584364.png)
![4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline](/img/structure/B12584380.png)
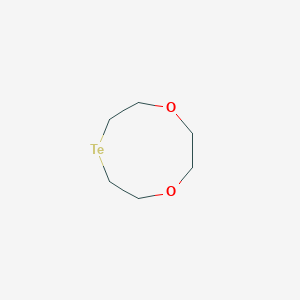
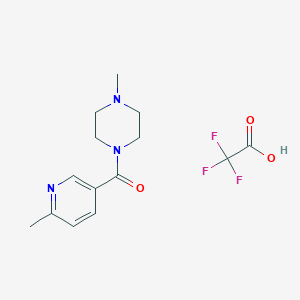
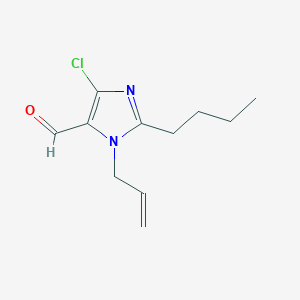
![5-[(2,1,3-Benzothiadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12584400.png)
